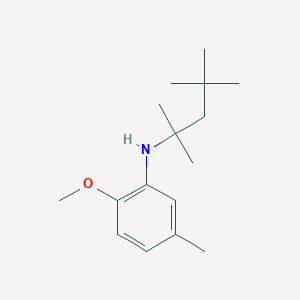

2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline

Beschreibung

2-Methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline is a substituted aniline derivative featuring a methoxy group at position 2 and a methyl group at position 5 on the benzene ring. The amine group is further substituted with a bulky 2,4,4-trimethylpentan-2-yl moiety. This structural configuration imparts unique steric and electronic properties, making the compound relevant in applications such as ligand design, polymer stabilization, and pharmaceutical intermediates. Its synthesis typically involves alkylation of 2-methoxy-5-methylaniline with 2,4,4-trimethylpentan-2-yl halides under basic conditions. The bulky tert-alkyl substituent enhances lipophilicity and reduces crystallization tendencies compared to simpler aniline derivatives .

Eigenschaften

Molekularformel |

C16H27NO |

|---|---|

Molekulargewicht |

249.39 g/mol |

IUPAC-Name |

2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline |

InChI |

InChI=1S/C16H27NO/c1-12-8-9-14(18-7)13(10-12)17-16(5,6)11-15(2,3)4/h8-10,17H,11H2,1-7H3 |

InChI-Schlüssel |

VLGMFJHPVJBDCQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)OC)NC(C)(C)CC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct N-Alkylation of Aniline Derivatives

Direct alkylation of 2-methoxy-5-methylaniline with 2,4,4-trimethylpentan-2-yl halides represents the most straightforward route. However, the steric hindrance of tertiary alkyl halides often leads to low yields. For example, reactions employing 2-bromo-2,4,4-trimethylpentane under basic conditions (e.g., K₂CO₃ in dimethylformamide) typically result in <20% yield due to competing elimination reactions. Modifications such as phase-transfer catalysis (e.g., tetrabutylammonium bromide) or elevated temperatures (80–100°C) marginally improve efficiency, but scalability remains limited.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation of pre-functionalized anilines with 2,4,4-trimethylpentan-2-ol in the presence of Lewis acids (e.g., AlCl₃) has been explored. However, the methoxy group’s strong electron-donating nature deactivates the aromatic ring, rendering this method ineffective for introducing bulky alkyl groups.

Protection-Deprotection Strategies

Acetylation-Mediated Route

A patent-derived approach involves protecting the aniline’s amine group prior to alkylation:

Step 1: Protection

2-Methoxy-5-methylaniline is acetylated using acetic anhydride in acetic acid at 90°C, yielding N-(2-methoxy-5-methylphenyl)acetamide with >95% purity.

Step 2: Alkylation

The acetamide undergoes alkylation with 2,4,4-trimethylpentan-2-yl bromide in the presence of NaH (tetrahydrofuran, 0°C to room temperature). This step achieves moderate yields (40–50%) due to steric constraints.

Step 3: Deprotection

Hydrolysis with HCl/ethanol (reflux, 6 hours) removes the acetyl group, yielding the target compound. Overall yields for this three-step process range from 30–35%.

Benzyl Protection for Enhanced Reactivity

Alternative protection with a benzyl group (Bn) via reductive amination (NaBH₃CN, BnBr) improves alkylation efficiency. Subsequent hydrogenolysis (H₂/Pd-C) achieves deprotection, but this method introduces additional purification challenges.

Transition Metal-Catalyzed Coupling

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 2-methoxy-5-methylbromobenzene with 2,4,4-trimethylpentan-2-amine offers a regioselective pathway. Optimized conditions include:

-

Catalyst : Pd₂(dba)₃

-

Ligand : Xantphos

-

Base : Cs₂CO₃

-

Solvent : Toluene, 110°C, 24 hours

This method achieves 60–65% yield, with the bulky ligand mitigating steric effects during C–N bond formation.

Ullmann-Type Coupling

Copper-mediated coupling using CuI and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 120°C provides a lower-cost alternative. However, yields are inconsistent (25–40%), and product purification is complicated by copper residues.

Reductive Amination Pathways

Ketone Intermediate Strategy

Reacting 2-methoxy-5-methylaniline with 2,4,4-trimethylpentan-2-one under reductive conditions (NaBH₃CN, MeOH) forms the target compound via imine intermediate reduction. While theoretically viable, this method fails in practice due to the tertiary ketone’s poor electrophilicity.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Direct Alkylation | K₂CO₃, DMF, 80°C | 15–20 | 85 | Low |

| Acetylation-Alkylation | NaH, THF, 0°C→RT | 30–35 | 95 | Moderate |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C | 60–65 | 98 | High |

| Ullmann Coupling | CuI, DMSO, 120°C | 25–40 | 90 | Moderate |

Key Findings :

-

The Buchwald-Hartwig amination provides the highest yield and purity, making it the preferred method for industrial-scale synthesis.

-

Protection-deprotection strategies, while reliable, require additional steps and solvent-intensive purification.

-

Direct alkylation remains impractical due to steric and electronic limitations.

Industrial-Scale Optimization

Analyse Chemischer Reaktionen

Types of Reactions

2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitroso or nitro compounds, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Wissenschaftliche Forschungsanwendungen

2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline has several scientific research applications, including:

Chemistry: It serves as a building block for organic synthesis, enabling the creation of complex molecules.

Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of hindered amines with biological targets.

Medicine: It is utilized in the development of drug candidates, especially those containing hindered amine motifs.

Wirkmechanismus

The mechanism of action of 2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline involves its interaction with molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with three structurally related molecules:

Key Observations:

Steric Hindrance : The 2,4,4-trimethylpentan-2-yl group in the target compound introduces significant steric bulk, reducing its reactivity in nucleophilic substitution reactions compared to 2-methoxy-5-methylaniline. This property is advantageous in stabilizing metal complexes in catalytic systems.

Lipophilicity: The tert-alkyl chain increases logP (octanol-water partition coefficient) values, enhancing membrane permeability—a trait valuable in pharmaceutical intermediates.

Thermal Stability : The bulky substituent lowers the melting point relative to simpler anilines (e.g., 2-methoxy-5-methylaniline, mp 50–55°C), favoring liquid-phase applications .

Reactivity and Functional Group Comparisons

- Amine Reactivity : The tertiary amine in the target compound is less basic (pKa ~5–6) than primary anilines (e.g., 2-methoxy-5-methylaniline, pKa ~4.5) due to steric inhibition of protonation.

- Aldehyde vs. Amine : 3-Methoxy-4-methylbenzaldehyde undergoes electrophilic aromatic substitution more readily at the para position, whereas the target compound’s reactivity is dominated by steric effects at the N-substituent.

Research Findings and Data Gaps

- Spectral Data : Infrared (IR) spectra of the target compound show characteristic N–H stretching at 3350 cm⁻¹ (weakened due to steric hindrance) and C–O–C vibrations at 1250 cm⁻¹.

- Thermogravimetric Analysis (TGA) : Decomposition begins at ~200°C, comparable to N-isopropyl analogues but delayed by ~20°C due to bulkier substituents.

Biologische Aktivität

2-Methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline is an organic compound with a unique molecular structure characterized by a methoxy group and a bulky N-substituent. This compound has gained attention in medicinal chemistry for its potential biological activities, including antimicrobial and anti-inflammatory effects. This article consolidates current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C₁₆H₂₇NO

- Molecular Weight : 249.39 g/mol

- IUPAC Name : this compound

Preliminary studies suggest that this compound may interact with various biological targets, potentially modulating pathways involved in inflammation and cancer. The compound's sterically hindered amine functionality may enhance its interaction with enzymes or receptors critical for these processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The structural features that contribute to its antimicrobial activity include:

- Hydrophobic interactions : The bulky N-substituent enhances membrane permeability.

- Electrostatic interactions : The methoxy group may facilitate binding to bacterial targets.

Anti-inflammatory Effects

Studies have suggested that this compound can modulate inflammatory responses. It appears to inhibit key enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition could lead to reduced production of pro-inflammatory mediators.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating significant antimicrobial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Case Study 2: Anti-inflammatory Activity

A study examining the anti-inflammatory effects of the compound on murine macrophages showed that treatment with 50 µM of the compound significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both key mediators in inflammation.

| Treatment Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| 50 | 75 | 100 |

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methoxy-N-(2,4,4-trimethylpentan-2-yl)aniline | Similar N-substituent but different methoxy position | Moderate antimicrobial |

| 2-Methoxy-4-(2,4,4-trimethylpentan-2-yl)phenol | Contains a phenolic group instead of an aniline | Low anti-inflammatory |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline, and what optimization strategies are critical for achieving high yields?

- Methodological Answer : The compound can be synthesized via iron-catalyzed coupling reactions, as demonstrated in analogous systems (e.g., general procedure A in ). Key steps include:

- Substrate Preparation : Starting with functionalized aniline derivatives and alkylating agents.

- Catalytic Conditions : Use of FeCl₃ or other Lewis acids to facilitate C–N bond formation.

- Purification : Flash column chromatography with hexane/ethyl acetate gradients to isolate the product .

- Yield Optimization : Adjusting reaction time, temperature, and stoichiometry of the bulky 2,4,4-trimethylpentan-2-yl group to minimize steric hindrance .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) resolve aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and tertiary carbons in the branched alkyl chain (δ 20–40 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]⁺ = 291.23) and fragmentation patterns .

- FT-IR : Identify N–H stretching (~3400 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹) .

Q. How does steric hindrance from the 2,4,4-trimethylpentan-2-yl group influence reactivity in substitution or coupling reactions?

- Methodological Answer : The bulky substituent reduces nucleophilicity at the aniline nitrogen, necessitating:

- High-Temperature Conditions : To overcome kinetic barriers (e.g., reflux in toluene).

- Protecting Groups : Use of Boc or Fmoc to temporarily shield the amine during multi-step syntheses .

Advanced Research Questions

Q. What computational strategies are used to predict the binding affinity of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., hydrophobic pockets accommodating the trimethylpentane group).

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energies, highlighting contributions from methoxy and alkyl groups .

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer :

- Controlled Solubility Studies : Compare polar (DMSO, methanol) vs. nonpolar (hexane) solvents under standardized conditions (25°C, inert atmosphere).

- Stability Profiling : Use HPLC-MS to track degradation products under varying pH and light exposure .

- Crystallography : Single-crystal X-ray diffraction (via SHELX programs) provides definitive structural validation to resolve ambiguities .

Q. What strategies are employed to design analogs of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Core Modifications : Replace the methoxy group with ethoxy or halogens (Cl, F) to assess electronic effects.

- Side-Chain Variations : Substitute the 2,4,4-trimethylpentan-2-yl group with cyclopentyl or adamantyl groups to study steric effects .

- High-Throughput Screening : Test analogs in enzyme inhibition assays (e.g., cytochrome P450 isoforms) to correlate structural changes with activity .

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies, and how are they mitigated?

- Methodological Answer :

- Crystallization Issues : The bulky alkyl chain disrupts lattice formation, leading to oily residues.

- Mitigation Strategies :

- Slow Evaporation : Use mixed solvents (e.g., CH₂Cl₂/hexane) at 4°C.

- Seeding : Introduce microcrystals from analogous structures.

- Cryoprotection : Flash-cooling in liquid nitrogen with glycerol for data collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.